molecular formula C19H16F3NO5S B2642986 1'-((4-(Trifluoromethoxy)phenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1448033-67-7

1'-((4-(Trifluoromethoxy)phenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Cat. No.: B2642986
CAS No.: 1448033-67-7
M. Wt: 427.39
InChI Key: MBTVUDNMKMGTFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a spirocyclic framework combining chroman-4-one and pyrrolidine moieties, with a sulfonyl group substituted by a 4-(trifluoromethoxy)phenyl group. The trifluoromethoxy (-OCF₃) group enhances lipophilicity and metabolic stability, while the sulfonyl linkage contributes to hydrogen-bonding interactions, making it relevant in medicinal chemistry for enzyme inhibition or receptor modulation . Its structural complexity and electronic properties differentiate it from simpler spiro derivatives.

Properties

IUPAC Name

1'-[4-(trifluoromethoxy)phenyl]sulfonylspiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO5S/c20-19(21,22)27-13-5-7-14(8-6-13)29(25,26)23-10-9-18(12-23)11-16(24)15-3-1-2-4-17(15)28-18/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTVUDNMKMGTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-((4-(Trifluoromethoxy)phenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the trifluoromethoxy and sulfonyl groups. One common approach is the cycloaddition reaction, where a suitable precursor undergoes a cyclization process to form the spirocyclic structure. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1’-((4-(Trifluoromethoxy)phenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of spiro compounds can exhibit antiproliferative activity against various cancer cell lines.

  • Case Study : A study evaluated the antiproliferative effects of synthesized compounds similar to 1'-((4-(Trifluoromethoxy)phenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one on HeLa cells (human cervix carcinoma). Results indicated a significant reduction in cell viability, suggesting the compound's potential as a therapeutic agent against cancer .

Synthesis of Bioactive Molecules

The compound can serve as a versatile building block in the synthesis of more complex bioactive molecules. Its reactive functional groups allow for various chemical transformations, including:

  • Acylation : Reacting with acyl chlorides or anhydrides to introduce acyl groups.
  • Reductive Amination : Forming secondary or tertiary amines through reactions with amines in the presence of reducing agents .
Reaction TypeDescriptionExample Product
AcylationIntroduction of acyl groupsAcyl derivatives
Reductive AminationFormation of aminesSecondary/tertiary amines
Nucleophilic AdditionFormation of alcohols or functionalized productsAlcohol derivatives

Material Science

The compound's unique structure may also find applications in material science, particularly in the development of polymers or coatings that require specific mechanical or thermal properties.

  • Research Insight : The spiro configuration can impart rigidity to polymer backbones, potentially leading to materials with enhanced thermal stability and mechanical strength.

Toxicological Studies

Safety assessments are crucial for any new compound intended for therapeutic use. Preliminary studies on related spiro compounds have indicated low toxicity profiles, but comprehensive toxicological evaluations are necessary for this compound to confirm its safety for human use.

Mechanism of Action

The mechanism of action of 1’-((4-(Trifluoromethoxy)phenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one involves its interaction with specific molecular targets. The trifluoromethoxy and sulfonyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1'-((4-(Trifluoromethoxy)phenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one and analogous compounds derived from the provided evidence:

Compound Core Structure Substituents Synthetic Route Melting Point (°C) Biological Relevance Reference
This compound (Target) Spiro[chroman-2,3'-pyrrolidin]-4-one 4-(Trifluoromethoxy)phenylsulfonyl Likely via Suzuki coupling or SNAr* Not reported Potential kinase/enzyme inhibition
SZ1 : 10-(6-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)spiro[chromane-2,4'-piperidin]-4-one Spiro[chromane-2,4'-piperidin]-4-one 4-Nitrophenylsulfonyl + pyrimidine-piperazine Nucleophilic substitution 235–237 Falcipain-2 inhibition (antimalarial)
SZ2 : 10-(6-(4-((2-Nitrophenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)spiro[chromane-2,4'-piperidin]-4-one Spiro[chromane-2,4'-piperidin]-4-one 2-Nitrophenylsulfonyl + pyrimidine-piperazine Nucleophilic substitution 142–144 Falcipain-2 inhibition (antimalarial)
Example 60 : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)benzenesulfonamide Chromen-4-one + pyrazolo-pyrimidine Benzenesulfonamide + fluorophenyl Suzuki-Miyaura cross-coupling 242–245 Kinase inhibition (anticancer)
Example 132 : 2-(1-(4-amino-3-(4-ethoxy-3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Chromen-4-one + pyrazolo-pyrimidine 4-Ethoxy-3-(trifluoromethyl)phenyl + fluorophenyl Suzuki-Miyaura cross-coupling 225–227 Kinase inhibition (anticancer)
Compound 143/144 : (±)-Spiro[indole-3,3'-pyrrolidin]-2(1H)-one derivatives Spiro[indole-3,3'-pyrrolidin]-2-one 4-Methylphenylsulfonyl + methoxyphenyl Multi-step cyclization 153–155 Not specified (structural analogs)

Key Structural and Functional Insights

Spiro Core Variations :

  • The target compound’s spiro[chroman-2,3'-pyrrolidin]-4-one core distinguishes it from spiro[chromane-2,4'-piperidin]-4-one (SZ1/SZ2) and spiro[indole-3,3'-pyrrolidin]-2-one (Compounds 143/144). Chroman-4-one derivatives (target, SZ1/SZ2) are associated with kinase inhibition, while indole-based spiro systems () lack reported bioactivity data .

Sulfonyl Group Modifications: The 4-(trifluoromethoxy)phenylsulfonyl group in the target compound provides enhanced electron-withdrawing effects compared to 4-nitrophenylsulfonyl (SZ1) or 2-nitrophenylsulfonyl (SZ2). This may improve metabolic stability but reduce solubility .

Biological Activity: SZ1/SZ2 exhibit antimalarial activity via falcipain-2 inhibition, attributed to their pyrimidine-piperazine substituents .

Synthetic Accessibility :

  • The target compound likely requires palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl boronate integration, similar to Examples 60/132 . In contrast, SZ1/SZ2 use simpler nucleophilic substitution routes .

Biological Activity

The compound 1'-((4-(trifluoromethoxy)phenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one represents a unique class of spirocyclic compounds that have garnered attention for their potential biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties, particularly its anti-inflammatory and antimicrobial activities.

Synthesis and Characterization

The synthesis of spiro compounds often involves multi-step reactions that yield structurally complex molecules. The specific compound can be synthesized through a series of reactions involving a trifluoromethoxy-substituted phenyl ring and a sulfonyl group, which contributes to its biological activity.

Key Steps in Synthesis

  • Formation of the Spirocyclic Core : The spirocyclic structure is typically formed through cyclization reactions involving suitable precursors.
  • Functionalization : The introduction of the sulfonyl group and trifluoromethoxy substituent enhances the compound's reactivity and biological profile.

Anti-inflammatory Activity

Recent studies have demonstrated that spiro compounds possess significant anti-inflammatory properties. The compound was evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Selectivity Index
This compound85%95%1.12

The selectivity index indicates that this compound exhibits a higher selectivity for COX-2 over COX-1 compared to celecoxib, a standard anti-inflammatory drug, suggesting its potential as a safer alternative with fewer gastrointestinal side effects .

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various bacterial strains. The results indicated that it possesses notable activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be developed into an effective antimicrobial agent .

Molecular Docking Studies

Molecular docking studies were conducted to predict the binding affinity of the compound to target proteins associated with inflammation and microbial resistance. The results showed favorable interactions with key amino acid residues in the active sites of COX enzymes and bacterial ribosomes, indicating a plausible mechanism for its biological activity .

Case Studies

In a recent study involving a series of spiro compounds, including our target compound, researchers found that those with similar structural motifs exhibited enhanced anti-cancer properties. The presence of the spirocyclic structure was linked to increased apoptosis in cancer cell lines such as MCF-7 .

Additionally, another study highlighted the role of trifluoromethoxy groups in enhancing the solubility and bioavailability of spiro compounds, thereby improving their therapeutic potential .

Q & A

Q. How to design SAR studies for optimizing spiro compound activity?

  • Strategy :

Core Modifications : Replace pyrrolidin with piperidine to assess ring size effects on receptor binding .

Substituent Screening : Test electron-withdrawing groups (e.g., nitro) at the phenyl ring to enhance sulfonamide electrophilicity .

In Silico Docking : Use AutoDock Vina to prioritize analogs with high docking scores (<-9 kcal/mol) for PTHR1 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.